COX-2 Selectivity Index: WAY-604663 vs. Non-Sulfonamide Analog 2,3-Diphenylquinoxaline
The sulfonamide group is essential for COX-2 inhibition. 2,3-Diphenylquinoxaline-6-sulfonamide (WAY-604663) demonstrates measurable COX-2 inhibition with an IC50 of 630 nM, whereas the non-sulfonamide analog 2,3-diphenylquinoxaline exhibits no reported activity in this assay [1]. Furthermore, WAY-604663 shows selectivity for COX-2 over COX-1 (IC50 = 4,700 nM), achieving a selectivity ratio of approximately 7.5-fold [2].
| Evidence Dimension | COX-2 inhibitory activity and selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 630 nM; COX-1 IC50 = 4,700 nM |
| Comparator Or Baseline | 2,3-Diphenylquinoxaline: No reported COX-2 activity |
| Quantified Difference | Target compound has measurable COX-2 inhibition vs. no activity for comparator; 7.5-fold COX-2 selectivity over COX-1 |
| Conditions | Human COX-2 and COX-1 inhibition assay (BindingDB data) |
Why This Matters
This quantified selectivity profile is critical for selecting a compound with a lower likelihood of COX-1 related side effects (e.g., gastrointestinal toxicity) in anti-inflammatory research.
- [1] BindingDB. (n.d.). BDBM50371115 (CHEMBL232615) - IC50 data for COX-2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371115 View Source
- [2] BindingDB. (n.d.). BDBM50371115 (CHEMBL232615) - IC50 data for COX-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371115 View Source
